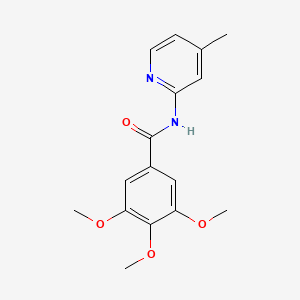

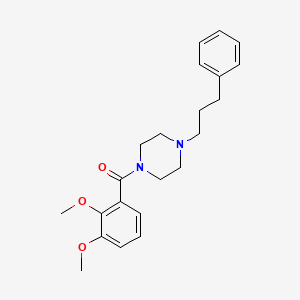

3,4,5-trimethoxy-N-(4-methyl-2-pyridinyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4,5-Trimethoxy-N-(4-methyl-2-pyridinyl)benzamide is a chemical compound belonging to the family of benzamides. Benzamides are known for their diverse chemical and biological properties, including their role in pharmaceuticals and material science.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of benzoic acid chlorides with amine compounds. In the case of 3,4,5-trimethoxy-N-(4-methyl-2-pyridinyl)benzamide, this would likely involve a similar condensation process between a suitable benzoic acid chloride and 4-methyl-2-pyridinylamine, under appropriate reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques like NMR, IR, and mass spectrometry. X-ray crystallography can provide detailed insights into the molecular conformation and crystal packing (Srivastava et al., 2017).

Chemical Reactions and Properties

Benzamide derivatives can participate in a range of chemical reactions, depending on the functional groups present. They may exhibit luminescent properties and show responses to various stimuli, such as changes in solvent polarity or physical manipulation like grinding (Srivastava et al., 2017).

Applications De Recherche Scientifique

Luminescence and Material Science

- Aggregation Enhanced Emission (AEE) Properties : The study by Srivastava et al. (2017) explores the luminescent properties of pyridyl substituted benzamides, which show enhanced emission in both DMF solution and solid state. These compounds form nano-aggregates with AEE in aqueous-DMF solution, displaying mechanochromic properties and multi-stimuli response. This research could suggest potential applications in sensing, imaging, and optoelectronic devices (Srivastava et al., 2017).

Synthetic Methodology and Chemical Intermediates

- Synthesis of Isoxazole and Naphthyridine Derivatives : Guleli et al. (2019) describe a method for synthesizing substituted isoxazolo[5,4-b]pyridine-5-carboxamide and benzo[b][1,8]naphthyridine-3-carboxamide derivatives. This method involves a one-pot synthesis using 2,2,6-trimethyl-4H-1,3-dioxin-4-one, benzyl amine, and aromatic aldehydes, supported by theoretical calculations. The work highlights the versatility of pyridine derivatives in synthesizing complex heterocyclic structures (Guleli et al., 2019).

Anticancer Activity

- Evaluation Against Cancer Cell Lines : Mohan et al. (2021) synthesized a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and evaluated their anticancer activity against human cancer cell lines such as MCF-7, A549, DU-145, and MDA MB-231. Compounds containing methoxy and nitro groups in the benzamide moiety showed moderate to good activity, suggesting potential therapeutic applications (Mohan et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

3,4,5-trimethoxy-N-(4-methylpyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-10-5-6-17-14(7-10)18-16(19)11-8-12(20-2)15(22-4)13(9-11)21-3/h5-9H,1-4H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETPHONDBCMLQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxy-N-(4-methyl-pyridin-2-yl)-benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)

![8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)

![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B5510496.png)

![4-(5-methyl-2-pyridinyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinol](/img/structure/B5510504.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5510505.png)